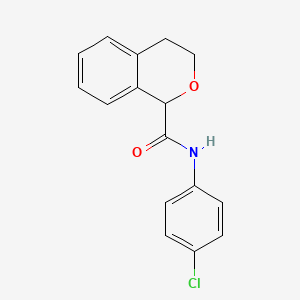
N-(4-chlorophenyl)-3,4-dihydro-1H-isochromene-1-carboxamide
Overview
Description
N-(4-chlorophenyl)-3,4-dihydro-1H-isochromene-1-carboxamide: is a synthetic organic compound that belongs to the class of isochromene derivatives This compound is characterized by the presence of a 4-chlorophenyl group attached to the nitrogen atom of the carboxamide functional group, which is further connected to a 3,4-dihydro-1H-isochromene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-3,4-dihydro-1H-isochromene-1-carboxamide typically involves the following steps:
Formation of the Isochromene Ring: The isochromene ring can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-(hydroxymethyl)phenol derivative, under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the isochromene derivative with an appropriate amine, such as 4-chloroaniline, in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Purification: The final product can be purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isochromene ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Oxidized isochromene derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: N-(4-chlorophenyl)-3,4-dihydro-1H-isochromene-1-carboxamide has been studied for its potential as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been investigated for its potential pharmacological activities. Isochromene derivatives, in general, have shown promise as anti-inflammatory, antimicrobial, and anticancer agents. The presence of the 4-chlorophenyl group may enhance these activities by increasing the compound’s lipophilicity and binding affinity to biological targets.
Medicine: The compound’s potential medicinal applications include its use as a lead compound in drug discovery programs. Researchers are exploring its ability to interact with specific enzymes or receptors involved in disease pathways, aiming to develop new therapeutic agents.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3,4-dihydro-1H-isochromene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The 4-chlorophenyl group may enhance the compound’s binding affinity by increasing its hydrophobic interactions with the target site. Additionally, the isochromene ring system may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
N-(4-chlorophenyl)-1,2-dihydro-2-oxoquinoline-3-carboxamide: This compound shares the 4-chlorophenyl group and carboxamide functionality but differs in the core ring structure.
N-(4-chlorophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide: Similar to the previous compound, it has a quinoline ring system instead of the isochromene ring.
N-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide: This compound features a tetrahydroisoquinoline ring system, providing a different structural framework.
Uniqueness: N-(4-chlorophenyl)-3,4-dihydro-1H-isochromene-1-carboxamide is unique due to its isochromene ring system, which imparts distinct chemical and biological properties. The combination of the 4-chlorophenyl group with the isochromene ring enhances its potential as a versatile intermediate in organic synthesis and as a lead compound in drug discovery.
Properties
IUPAC Name |
N-(4-chlorophenyl)-3,4-dihydro-1H-isochromene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c17-12-5-7-13(8-6-12)18-16(19)15-14-4-2-1-3-11(14)9-10-20-15/h1-8,15H,9-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZWANKMUPMDON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


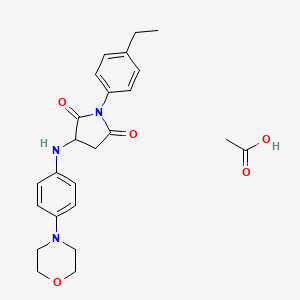
![N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]benzenesulfonamide](/img/structure/B4241357.png)
![N-(2,5-dichlorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4241373.png)
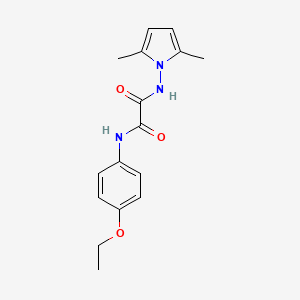
![N-[(4-bromo-2-fluorophenyl)carbamoyl]-2,2,2-trifluoroacetamide](/img/structure/B4241389.png)
![N-{3-[(4-methoxybenzoyl)amino]propyl}nicotinamide](/img/structure/B4241394.png)
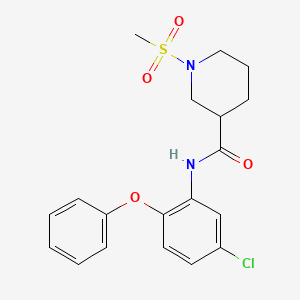
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylalaninamide](/img/structure/B4241415.png)
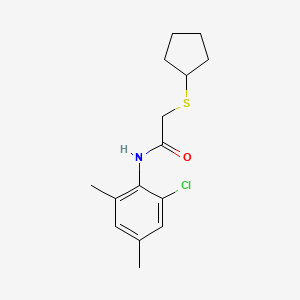
![5-[(2-Ethylphenyl)sulfamoyl]-2-methylbenzamide](/img/structure/B4241426.png)

![5-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde](/img/structure/B4241440.png)
![3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-4-methylbenzoic acid](/img/structure/B4241448.png)
![ethyl N-[4-(4-ethylpiperazin-1-yl)sulfonylphenyl]carbamate](/img/structure/B4241449.png)
